N-spiro[1,3-dihydroindene-2,4'-oxane]-1-ylfuran-3-sulfonamide
Description
N-spiro[1,3-dihydroindene-2,4’-oxane]-1-ylfuran-3-sulfonamide is a spirocyclic compound characterized by its unique structure, which includes a spiro connection between an indene and an oxane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
N-spiro[1,3-dihydroindene-2,4'-oxane]-1-ylfuran-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-23(20,14-5-8-22-12-14)18-16-15-4-2-1-3-13(15)11-17(16)6-9-21-10-7-17/h1-5,8,12,16,18H,6-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXMHSGDOVOTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3=CC=CC=C3C2NS(=O)(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-spiro[1,3-dihydroindene-2,4’-oxane]-1-ylfuran-3-sulfonamide typically involves multicomponent reactions and can be facilitated by microwave-assisted organic synthesis. This method accelerates reaction rates and improves yields. For instance, a green, one-pot procedure can be employed, using ethanol as a solvent at room temperature to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are still under development, focusing on optimizing reaction conditions to ensure scalability and cost-effectiveness. The use of eco-friendly and green chemistry principles is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-spiro[1,3-dihydroindene-2,4’-oxane]-1-ylfuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-spiro[1,3-dihydroindene-2,4’-oxane]-1-ylfuran-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery, particularly in developing new antibiotics and anticancer agents.
Industry: Utilized in the development of novel materials with unique physicochemical properties
Mechanism of Action
The mechanism of action of N-spiro[1,3-dihydroindene-2,4’-oxane]-1-ylfuran-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a protonophore, disrupting membrane potential and affecting cellular respiration. This mechanism is similar to that of other spirocyclic compounds, which can transport protons across membranes in a protein-independent manner .
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: These compounds share a similar spirocyclic structure and are known for their biological activities.
Spiropyrans: Known for their photochromic properties and applications in sensing and optical materials.
Spiroindenoquinoxalines: These compounds are used in drug discovery due to their unique structural features and biological activities .
Uniqueness
N-spiro[1,3-dihydroindene-2,4’-oxane]-1-ylfuran-3-sulfonamide is unique due to its specific combination of an indene and oxane ring, which imparts distinct physicochemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
